molecular formula C11H22N2O B2492774 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 954575-08-7

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B2492774
CAS RN: 954575-08-7
M. Wt: 198.31
InChI Key: YONZZTAVHFWDKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a concise synthetic strategy towards cyclic α,α-disubstituted α-amino acids, including 1-substituted 4-aminopiperidine-4-carboxylic acids, has been developed through a reductive amination of dimethyl bis(dioxolanemethyl)malonate followed by Curtius rearrangement, capable of synthesizing 4-aminopiperidine-4-carboxylic acids bearing bulky substituents and optically active ones by changing condensed amines (Oba et al., 2005). Additionally, a one-pot synthesis method for 3-aminopiperidines via intramolecular cyclization of unsaturated amines has been introduced, offering a versatile approach for preparing piperidine-containing structures of pharmaceutical and biological relevance (Ortiz et al., 2014).

Scientific Research Applications

ASK1 Inhibitors

Compounds related to 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one have been explored as ASK1 inhibitors. These compounds, including aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, show promise in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012).

Fluorescent Probes for β-Amyloids

In Alzheimer's disease research, a novel fluorescent probe for β-amyloids, incorporating a structure similar to this compound, was synthesized. This probe has shown high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Synthesis of Aminopiperidines

Research into the synthesis of 1,2,5-trimethyl-4-aminopiperidine, a compound structurally related to this compound, has provided insights into the conversion of trimethylpiperid-4-one to various derivatives, showcasing the compound's versatility in organic synthesis (Prostakov et al., 1967).

Designer Drug Analysis

In forensic science, the structure elucidation of designer drugs closely related to this compound has been significant. Detailed analysis using NMR spectroscopic and mass spectrometric techniques has been employed, enhancing our understanding of such compounds (Girreser et al., 2016).

Chiral Synthesis

Research into enantiomerically pure compounds, such as dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate, highlights the significance of chiral synthesis involving structures akin to this compound. This synthesis plays a crucial role in developing components for antifungal antibiotics (Paz & Sardina, 1993).

Mechanism of Action

Safety and Hazards

Piperidine derivatives can have various safety and hazard profiles. For instance, 2-(4-aminopiperidin-1-yl)ethan-1-ol has hazard statements H302, H315, H318, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer treatments. Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential in drug development .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZZTAVHFWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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